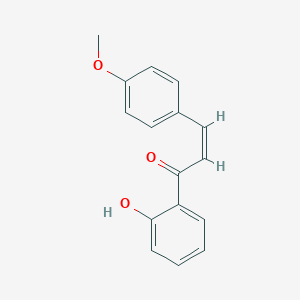

2'-Hydroxy-4-methoxychalcone

概述

描述

2’-Hydroxy-4-methoxychalcone is a member of the chalcone family, which belongs to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The unique structure of 2’-Hydroxy-4-methoxychalcone, characterized by the presence of hydroxy and methoxy groups, contributes to its significant bioactivity and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of 2’-Hydroxy-4-methoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: 2’-Hydroxy-4-methoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Dihydrochalcones

Substitution: Halogenated chalcones

科学研究应用

Anti-Melanogenic Effects

Recent studies have highlighted the ability of 2'-hydroxy-4-methoxychalcone to inhibit melanin production, making it a candidate for use in cosmetic formulations aimed at skin whitening. Research indicates that this compound reduces tyrosinase activity and melanin content in B16F10 melanoma cells through several signaling pathways:

- GSK-3β/β-Catenin Pathway : The compound inhibits melanogenesis by modulating this pathway.

- PI3K/Akt Pathway : It also affects this pathway, contributing to reduced melanin synthesis.

- MAPK Pathway : The inhibition of this pathway further supports its anti-melanogenic properties.

In vitro studies demonstrated that this compound significantly reduced nitric oxide production and pro-inflammatory cytokines in RAW 264.7 cells, suggesting its potential application in treating inflammatory skin conditions as well .

Anti-Inflammatory Properties

The compound exhibits notable anti-inflammatory effects, particularly in models of acute inflammation. In RAW 264.7 macrophages, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses. This inhibition occurs through the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, indicating its potential for therapeutic applications in inflammatory diseases .

Cardiovascular Applications

This compound has been investigated for its effects on cardiovascular health. A study demonstrated that it inhibits the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL), a contributor to atherosclerosis. The mechanism involves:

- Inhibition of p44/42 MAPK : This is crucial for cell proliferation.

- Synergistic Effects : It works synergistically with other drugs like rosiglitazone to enhance its anti-proliferative effects.

The compound also reduces the upregulation of pro-inflammatory cytokines such as interleukin-1β and interleukin-6, further supporting its role in cardiovascular health .

Acetylcholinesterase Inhibition

Research has identified this compound as a potential inhibitor of acetylcholinesterase, an enzyme associated with Alzheimer's disease. The compound's ability to cross the blood-brain barrier suggests it might be effective for central nervous system applications, making it a candidate for further studies in neurodegenerative disorders .

Analytical Applications

In analytical chemistry, this compound oxime has been developed as a gravimetric and spectrophotometric reagent for the determination of copper(II) ions. This application is significant for environmental monitoring and chemical analysis due to its sensitivity and specificity .

Summary Table of Applications

作用机制

The mechanism of action of 2’-Hydroxy-4-methoxychalcone involves multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes

相似化合物的比较

- 2’-Hydroxychalcone

- 4-Methoxychalcone

- 2’-Hydroxy-4’-methoxychalcone

Comparison: 2’-Hydroxy-4-methoxychalcone stands out due to the presence of both hydroxy and methoxy groups, which enhance its bioactivity compared to other chalcones. The combination of these functional groups contributes to its unique antioxidant and anti-inflammatory properties .

生物活性

2'-Hydroxy-4-methoxychalcone (2'-OH-4-MeOC) is a naturally occurring flavonoid compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified under the chalcone family, characterized by its unique structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Its molecular formula is with a molecular weight of approximately 270.29 g/mol. The compound exhibits good adherence to Lipinski's rule of five, indicating favorable pharmacokinetic properties for oral bioavailability and central nervous system penetration .

1. Anti-inflammatory Properties

Research has demonstrated that 2'-OH-4-MeOC possesses significant anti-inflammatory effects. In vitro studies have shown that it inhibits the expression of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition correlates with a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .

A study indicated that treatment with 2'-OH-4-MeOC led to decreased levels of reactive oxygen species (ROS) and enhanced glutathione levels, further supporting its role as an antioxidant .

Table 1: Anti-inflammatory Effects of this compound

| Study Reference | Inflammatory Mediators Inhibited | IC50 Values |

|---|---|---|

| NO, iNOS, COX-2 | 1.0 µM | |

| TNF-α, IL-6 | Not specified |

2. Antioxidant Activity

2'-OH-4-MeOC has been shown to exhibit potent antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. The compound's ability to chelate biometals further enhances its protective effects against oxidative damage .

Table 2: Antioxidant Activity of this compound

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Moderate scavenging activity |

| Metal Chelation | Significant chelation ability |

3. Anticancer Activity

The anticancer potential of 2'-OH-4-MeOC has been explored in several studies. It has been reported to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

In vivo studies have demonstrated its anti-tumor effects through inhibition of angiogenesis and tumor growth in animal models. The compound significantly reduced tumor volume and weight compared to control groups .

Table 3: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| A549 (Lung) | Induction of apoptosis | |

| MCF-7 (Breast) | Downregulation of Bcl-2 |

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 2'-OH-4-MeOC against neurodegenerative diseases such as Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission. Kinetic studies suggest it functions as a mixed-type inhibitor, interacting with both the peripheral anionic site and the active site of the enzyme .

Table 4: Neuroprotective Effects of this compound

| Mechanism | Effect |

|---|---|

| Acetylcholinesterase Inhibition | Enhanced cholinergic activity |

| Reduction in oxidative stress | Neuroprotection against damage |

Case Studies

- Anti-Angiogenic Activity : A study evaluating the anti-angiogenic properties found that 2'-OH-4-MeOC effectively inhibited vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation, suggesting potential applications in cancer therapy where angiogenesis is a key factor .

- Inflammation in Cardiovascular Disease : Another investigation focused on human aortic smooth muscle cells revealed that treatment with this chalcone increased the expression of peroxisome proliferator-activated receptor gamma (PPARγ), leading to reduced inflammation and proliferation associated with atherosclerosis .

属性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBNYUSXDBHELA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345759 | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3327-24-0, 34000-29-8 | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2′-Hydroxy-4-methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2'-Hydroxy-4-methoxychalcone exhibits its effects through various mechanisms depending on the biological context. For example, it acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This interaction leads to downstream effects such as inhibition of p44/42 mitogen-activated protein kinase (MAPK) and E-twenty-six 1 (ETS1) phosphorylation, ultimately reducing the proliferation of human aortic smooth muscle cells. [] Additionally, it suppresses prostaglandin E2 (PGE2) production by inhibiting the induction of cyclooxygenase-2 (COX-2). [, ] It also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like NO and TNF-α through the suppression of NF-κB and AP-1 activation. []

ANone: this compound is a chalcone derivative with the following characteristics:

- Spectroscopic Data: Characterization data includes IR, 1H-NMR, and mass spectrometry. [] Additionally, UV-Vis spectroscopy was utilized to study its complexation with metal ions. []

A: While this compound is not primarily investigated for its catalytic properties, it serves as a valuable tool in other research areas. For instance, it has been used as a chemical actinometer due to its consistent quantum yields for photochemical conversion into the flavylium ion upon UV irradiation in various solvents and conditions. []

A: Computational methods, including molecular docking and molecular dynamics simulations, have been used to study the binding of this compound to the 150-cavity of neuraminidase (NA). [] These studies revealed its potential as a non-competitive inhibitor of NA, suggesting a novel approach for treating avian influenza. [] Additionally, semi-empirical methods like Parametric Model 3 (PM3) have been employed to understand the electronic properties and reactivity of the compound, particularly its metal chelation ability. []

A: Research indicates that the presence and position of substituents on the chalcone scaffold significantly influence biological activity. For example, the 4′-methoxyl and 6′-methoxyl groups are crucial for the inhibitory activity against PGE2 production. [] Studies also show that introducing a hydroxyl group in either ring of 2′-hydroxychalcone increases its bacteriostatic activity, with the effect being stronger at the 4′ position (ring A) than at the 4 position (ring B). [] Replacing the hydroxyl group with a methoxy group decreases the inhibitory power. []

A: The stability of this compound, particularly in its photochromic applications, is affected by factors like temperature and humidity. [] Although specific formulation strategies to improve its stability, solubility, or bioavailability are not extensively discussed in the provided research, encapsulation within silica matrices has been explored to utilize its photochromic properties in dry conditions. [, ]

ANone: The provided research articles primarily focus on the fundamental chemical and biological properties of this compound. These aspects, while crucial for understanding the compound, are preliminary to detailed investigations into SHE regulations, PK/PD, toxicity, drug delivery, and other complex aspects related to drug development and clinical applications. Therefore, addressing these specific questions requires further research and data not explicitly covered in the provided excerpts.

A: While the provided excerpts don't delve into the detailed historical context of this compound research, they highlight its emergence as a promising molecule in various domains. Key milestones include understanding its interactions with biological targets like PPARγ and COX-2, exploring its potential as a non-competitive neuraminidase inhibitor, and investigating its photochromic properties for potential applications in material science. [, , ]

A: The research showcases the cross-disciplinary nature of this compound, bridging chemistry, biology, and material science. Its anti-inflammatory, antioxidant, and potential neuroprotective properties make it relevant to medicinal chemistry and drug discovery. [, , ] Simultaneously, its photochromic behavior opens avenues in materials science for developing novel light-responsive materials. [, ] This confluence of disciplines highlights the potential for synergistic advancements through collaborative research efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。